{4-ALLYL-5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER
Overview
Description
{4-ALLYL-5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER is a complex organic compound that features a triazole ring, a benzyl group, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-ALLYL-5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, often using benzyl halides and a suitable nucleophile.
Ether Formation: The final step involves the formation of the ether linkage, which can be accomplished through Williamson ether synthesis, using an alkoxide and an alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the benzyl group, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl and allyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the triazole ring could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, {4-ALLYL-5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER could be explored for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm this.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {4-ALLYL-5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: This compound features a similar aromatic structure but lacks the triazole ring and ether linkage.
Cetylpyridinium Chloride: Structurally similar in terms of having a benzyl group but differs significantly in other aspects.
Uniqueness
What sets {4-ALLYL-5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER apart is its combination of a triazole ring, benzyl group, and ether linkage, which imparts unique chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5-[(4-chloro-3-methylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2FN3OS/c1-3-8-26-19(11-27-16-6-7-17(21)13(2)9-16)24-25-20(26)28-12-14-4-5-15(23)10-18(14)22/h3-7,9-10H,1,8,11-12H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRDELAILZUCKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NN=C(N2CC=C)SCC3=C(C=C(C=C3)F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.